molecular formula C17H22N2 B136793 4,4'-Methylenebis(N,N-dimethylaniline) CAS No. 101-61-1

4,4'-Methylenebis(N,N-dimethylaniline)

Cat. No.: B136793
CAS No.: 101-61-1
M. Wt: 254.37 g/mol
InChI Key: JNRLEMMIVRBKJE-UHFFFAOYSA-N
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Description

4,4’-Methylenebis(N,N-dimethylaniline) is a chemical compound with the molecular formula C17H22N2. It is commonly used as an intermediate in the manufacture of dyes and as a reagent for the determination of lead. This compound is also known for its role in the qualitative assay of cyanogens .

Biochemical Analysis

Biochemical Properties

4,4’-Methylenebis(N,N-dimethylaniline) plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used to check the production of hydrogen cyanide by bacteria and as a component in the preparation of Feigl-Anger paper for visualizing HCN release . The compound’s interactions with these biomolecules are crucial for its applications in diagnostic assays and other biochemical processes.

Cellular Effects

The effects of 4,4’-Methylenebis(N,N-dimethylaniline) on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can cause mutagenesis, DNA damage, and cell transformation in mammalian cell systems . These cellular effects highlight the compound’s potential impact on cellular health and function.

Molecular Mechanism

At the molecular level, 4,4’-Methylenebis(N,N-dimethylaniline) exerts its effects through various mechanisms. It is known to bind with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to interact with hydrogen cyanide-producing bacteria and its use in the preparation of inclusion complexes with β-cyclodextrin are examples of its molecular interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4’-Methylenebis(N,N-dimethylaniline) change over time. The compound’s stability and degradation are important factors to consider. It has been used in the adduct purification of precursors and as an intermediate in the preparation of its hydrochloric salt . Long-term studies have shown that it can cause chronic effects, including carcinogenicity .

Dosage Effects in Animal Models

The effects of 4,4’-Methylenebis(N,N-dimethylaniline) vary with different dosages in animal models. High doses have been associated with toxic and adverse effects, including thyroid tumors in male and female rats and liver carcinoma/adenoma in female mice . These findings underscore the importance of dosage considerations in the compound’s use.

Metabolic Pathways

4,4’-Methylenebis(N,N-dimethylaniline) is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in the production of hydrogen cyanide by bacteria and its use in the preparation of inclusion complexes with β-cyclodextrin are examples of its involvement in metabolic processes .

Transport and Distribution

The transport and distribution of 4,4’-Methylenebis(N,N-dimethylaniline) within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation are critical for its function and effectiveness in biochemical applications .

Subcellular Localization

4,4’-Methylenebis(N,N-dimethylaniline) exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, influencing its biochemical interactions and effects .

Preparation Methods

4,4’-Methylenebis(N,N-dimethylaniline) can be synthesized through various methods. One common synthetic route involves the reaction of N,N-dimethylaniline with formaldehyde under acidic conditions. The reaction typically proceeds as follows: [ \text{2 N,N-dimethylaniline} + \text{formaldehyde} \rightarrow \text{4,4’-Methylenebis(N,N-dimethylaniline)} ]

In industrial production, this compound is often produced in large quantities using similar methods but optimized for scale. The reaction conditions, such as temperature, pressure, and catalyst, are carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

4,4’-Methylenebis(N,N-dimethylaniline) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form the corresponding amine derivatives.

    Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4,4’-Methylenebis(N,N-dimethylaniline) has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various dyes and pigments.

    Biology: It is employed in the preparation of Feigl-Anger paper for visualizing hydrogen cyanide release by bacteria.

    Medicine: It is used in the adduct purification of precursors and in the preparation of its hydrochloric salt.

    Industry: It is utilized in the manufacture of dyes and as a reagent for lead determination.

Comparison with Similar Compounds

4,4’-Methylenebis(N,N-dimethylaniline) can be compared with other similar compounds, such as:

  • N,N,N’,N’-Tetramethyl-4,4’-diaminodiphenylmethane
  • N,N,N’,N’-Tetramethyl-4,4’-methylenedianiline
  • Arnolds base
  • Michlers base

These compounds share similar structures and properties but may differ in their specific applications and reactivity. For example, Michlers base is also used in dye manufacture but has different reactivity patterns compared to 4,4’-Methylenebis(N,N-dimethylaniline) .

Properties

IUPAC Name

4-[[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline
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InChI

InChI=1S/C17H22N2/c1-18(2)16-9-5-14(6-10-16)13-15-7-11-17(12-8-15)19(3)4/h5-12H,13H2,1-4H3
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InChI Key

JNRLEMMIVRBKJE-UHFFFAOYSA-N
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Canonical SMILES

CN(C)C1=CC=C(C=C1)CC2=CC=C(C=C2)N(C)C
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Molecular Formula

C17H22N2
Record name 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE
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DSSTOX Substance ID

DTXSID5020869
Record name 4,4'-Methylenebis(N,N-dimethylaniline)
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Molecular Weight

254.37 g/mol
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Physical Description

Yellowish glistening leaflets or plates or tan crystals. Weak odor. Sublimes without decomposition. (NTP, 1992), Yellowish solid; [Hawley] Crystalline powder; [MSDSonline]
Record name 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE
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Record name Bis(p-(dimethylamino)phenyl)methane
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Boiling Point

734 °F at 760 mmHg (NTP, 1992), 390 °C decomposes, BP: 155-157 °C at 0.1 mm Hg, BP: 183 °C at 3 mm Hg
Record name 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE
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Record name BIS(P-(DIMETHYLAMINO)PHENYL)METHANE
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Flash Point

412 °F (NTP, 1992), 211 °C
Record name 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), Insoluble in water, Soluble in benzene, ether, carbon disulfide, acids; slightly soluble in cold alcohol, more soluble in hot alcohol, Slightly soluble in ethanol; soluble in acid; very soluble in ether, benzene, carbon disulfide
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Record name BIS(P-(DIMETHYLAMINO)PHENYL)METHANE
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Density

1.14 at 68 °F (NTP, 1992) - Denser than water; will sink
Record name 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE
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Vapor Pressure

less than 0.000075 mmHg at 68 °F (NTP, 1992), 0.0000175 [mmHg]
Record name 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE
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Color/Form

Lustrous leaflets, Yellowish leaflets or glistening plates, Platelets or tablets from alcohol, ligand

CAS No.

101-61-1
Record name 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE
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Melting Point

194 to 196 °F (NTP, 1992), 91.5 °C
Record name 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-Methylenebis(N,N-dimethylaniline)
Reactant of Route 2
4,4'-Methylenebis(N,N-dimethylaniline)
Reactant of Route 3
Reactant of Route 3
4,4'-Methylenebis(N,N-dimethylaniline)
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4,4'-Methylenebis(N,N-dimethylaniline)
Reactant of Route 5
Reactant of Route 5
4,4'-Methylenebis(N,N-dimethylaniline)
Reactant of Route 6
Reactant of Route 6
4,4'-Methylenebis(N,N-dimethylaniline)
Customer
Q & A

Q1: What is the molecular formula and weight of Tetrabase?

A1: Tetrabase has a molecular formula of C17H22N2 and a molecular weight of 254.37 g/mol. []

Q2: Are there any spectroscopic data available for Tetrabase?

A2: Yes, structural studies using techniques like X-ray diffraction have been performed on Tetrabase. These studies reveal that the methylene group in Tetrabase lies on a 2-fold axis, and one of the dimethylamino groups is planar while the other adopts a nearly planar conformation. The dihedral angle between the two benzene rings is approximately 13.0°. []

Q3: What is the stability of Tetrabase under various conditions?

A3: While specific stability data under various conditions is limited within the provided research, a study on the detection of hydrogen cyanide found that Tetrabase solutions in methanol, when used to impregnate cupric acetate papers, remained stable even after being subjected to 65°C for 30 days. []

Q4: How is Tetrabase utilized in analytical chemistry?

A4: Tetrabase is frequently employed as a chromogenic reagent in spectrophotometric methods for detecting trace amounts of various analytes. It participates in reactions where its oxidation leads to the formation of colored products, allowing for quantitative analysis using spectrophotometry. [, , , , , , , , , , , ]

Q5: Can you elaborate on the mechanism of Tetrabase oxidation in these analytical applications?

A5: While the exact mechanism may vary depending on the specific reaction conditions and the analyte being detected, generally, Tetrabase undergoes oxidation in the presence of an oxidizing agent, often catalyzed by the analyte of interest. For example, in the detection of iodide, Tetrabase is oxidized by Chloramine T, and this reaction is catalyzed by iodide ions. [] This catalytic oxidation leads to the formation of a colored product that can be quantified using spectrophotometry.

Q6: Which analytes can be detected using Tetrabase-based methods?

A6: Tetrabase-based spectrophotometric methods have been developed for the detection of trace amounts of various analytes, including:

  • Iodine: In soils, plant matter, milk, and water samples. [, , , , , , ]
  • Manganese: In water samples. [, , ]
  • Iron(III): In water samples. []
  • Bromide: In water samples. [, ]
  • Hydrogen Cyanide: Produced by cyanogenic bacteria. [, , , ]

Q7: What are the advantages of using Tetrabase in these analytical methods?

A7: Tetrabase offers several advantages in analytical applications, including:

  • High Sensitivity: Enabling the detection of analytes at very low concentrations. [, ]
  • Simplicity: The methods often involve straightforward procedures and readily available reagents. [, ]
  • Rapid Analysis: Allowing for quick and efficient analyte determination. [, ]

Q8: Has computational chemistry been applied in research involving Tetrabase?

A8: Yes, computational chemistry has been employed to understand the formation mechanisms of Tetrabase derivatives. For instance, semi-empirical calculations using PM3 and AM1 methods were used to investigate the formation of Tetrabase (MDMA) from N,N-dimethylaniline (DMA) during anodic oxidation. []

Q9: How does the structure of Tetrabase relate to its activity in analytical applications?

A9: The presence of two electron-rich dimethylamino groups in the Tetrabase structure makes it susceptible to oxidation. This susceptibility to oxidation, coupled with its ability to form colored products upon oxidation, is crucial for its application in spectrophotometric detection methods.

Q10: Is Tetrabase known to be toxic?

A10: While Tetrabase itself has been used as a safer alternative to benzidine in some applications [], it's crucial to note that its metabolic product, 4,4′-methylenedianiline, has been identified as a potential carcinogen. [] Proper handling and disposal protocols are essential when working with Tetrabase and related compounds.

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